REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][CH:20]=3)[C:17]([C:21](O)=[O:22])=[CH:16][CH:15]=[CH:14]4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[Cl-].C[N:26](C=O)C>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][CH:20]=3)[C:17]([C:21]([NH2:26])=[O:22])=[CH:16][CH:15]=[CH:14]4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1
|
Name
|
6-(isoquinolin-5-yl)-1-naphthoic acid
|
Quantity
|
0.86 mg
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC=C(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
0.038 mL
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
residue dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude acid chloride was dissolved in a solution of NH3 in dioxane
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
ADDITION
|
Details
|
a solution of aqueous NaHCO3 was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Residue was purified by prep plate (5% MeOH/CH2Cl2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC=C(C2=CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |